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molecular formula C8H11NO B8712508 2-Pyridinemethanol, 4-ethyl-

2-Pyridinemethanol, 4-ethyl-

Cat. No. B8712508
M. Wt: 137.18 g/mol
InChI Key: TVBWXHIHUAWUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043248

Procedure details

In a manner similar to that described for the preparation of 4-methyl-2-pyridine-carboxaldehyde, 4-ethyl-2-hydroxymethylpyridine (1.60 g, 11.68 mmol) yielded 1.33 g (84%) of 4-ethyl-2-pyridinecarboxaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CN=C(C=O)C=1.[CH2:10]([C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][OH:19])[CH:13]=1)[CH3:11]>>[CH2:10]([C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH:18]=[O:19])[CH:13]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1)C=O
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)C1=CC(=NC=C1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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